N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide
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Overview
Description
N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes a methanesulfonyl group, a 4-methylphenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide has several scientific research applications:
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)acetamide: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
Methanesulfonic acid: Contains the methanesulfonyl group but lacks the acetamide and 4-methylphenyl groups.
4-Methylacetanilide: Similar structure but without the methanesulfonyl group.
Uniqueness
N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide is unique due to the presence of both the methanesulfonyl and 4-methylphenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
89345-78-8 |
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Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
(N-acetyl-4-methylanilino) methanesulfonate |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-6-10(7-5-8)11(9(2)12)15-16(3,13)14/h4-7H,1-3H3 |
InChI Key |
MTXHHOSTTMHQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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